molecular formula C10H12N2O3S B7789444 N-(2-oxoindolin-5-yl)ethanesulfonamide

N-(2-oxoindolin-5-yl)ethanesulfonamide

Cat. No. B7789444
M. Wt: 240.28 g/mol
InChI Key: LWOIMFANHYWZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-oxoindolin-5-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H12N2O3S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-oxoindolin-5-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-oxoindolin-5-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial and Anticancer Activities : A study by Kumar et al. (2014) synthesized derivatives of benzenesulfonamide, including compounds similar to N-(2-oxoindolin-5-yl)ethanesulfonamide. These compounds demonstrated significant in vitro antimicrobial and anticancer activities, suggesting their potential as therapeutic agents in these areas (Kumar et al., 2014).

  • Carbonic Anhydrase Inhibitory and Anticancer Activity : Eldehna et al. (2017) reported the synthesis of novel benzenesulfonamides and their effectiveness as inhibitors of carbonic anhydrase, an enzyme associated with various diseases, including cancer. These compounds also exhibited significant anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

  • Antioxidant Activities : Gudipati et al. (2011) synthesized a series of hydrazinecarboxamide derivatives that showed promising anticancer and antioxidant activities. These compounds were effective in scavenging free radicals, indicating their potential use in treating conditions like cancer and diabetes (Gudipati et al., 2011).

  • Photo-Induced Synthesis : Zhou et al. (2016) described a photo-induced method for creating methanesulfonohydrazides, a class of compounds that includes N-(2-oxoindolin-5-yl)ethanesulfonamide derivatives. This study suggests a novel approach to synthesizing these compounds under mild conditions (Zhou et al., 2016).

  • Asymmetric Synthesis Applications : Zheng et al. (2015) explored the use of a cinchona-derived alkaloid for the asymmetric amination of butanoates, a process relevant to the synthesis of N-(2-oxoindolin-5-yl)ethanesulfonamide derivatives. This study highlighted an efficient method for creating chiral compounds, which are important in pharmaceutical synthesis (Zheng et al., 2015).

  • Antimicrobial Activity and Synthesis : Shankaraiah et al. (2019) reported on the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl)substituted amide derivatives using microwave-assisted techniques. These compounds showed significant antimicrobial activities, pointing to their potential use in treating bacterial infections (Shankaraiah et al., 2019).

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-16(14,15)12-8-3-4-9-7(5-8)6-10(13)11-9/h3-5,12H,2,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOIMFANHYWZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)ethanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.